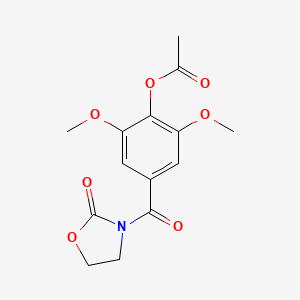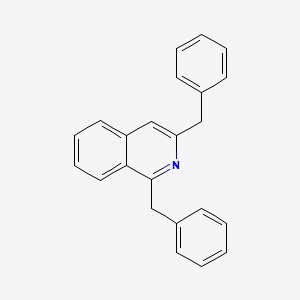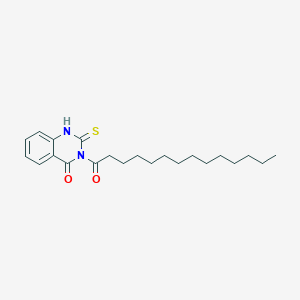
2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom at the third position of the quinazolinone ring, and a thioxo group at the second position. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone core with a suitable sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Acylation with Tetradecanoyl Chloride: The final step involves the acylation of the nitrogen atom at the third position of the quinazolinone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various functionalized quinazolinone derivatives.
科学研究应用
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the tetradecanoyl group, resulting in different biological activities and properties.
3-Acetyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a shorter acyl chain, which may affect its solubility and reactivity.
3-Benzoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Features an aromatic acyl group, leading to distinct chemical and biological characteristics.
The uniqueness of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its long aliphatic acyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity.
属性
CAS 编号 |
805323-90-4 |
|---|---|
分子式 |
C22H32N2O2S |
分子量 |
388.6 g/mol |
IUPAC 名称 |
2-sulfanylidene-3-tetradecanoyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H32N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21(26)18-15-13-14-16-19(18)23-22(24)27/h13-16H,2-12,17H2,1H3,(H,23,27) |
InChI 键 |
DDOAVRHQRXTXPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
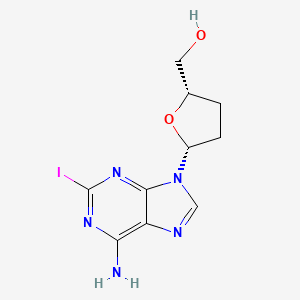
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)

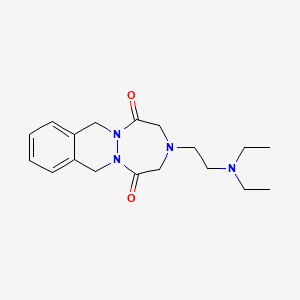

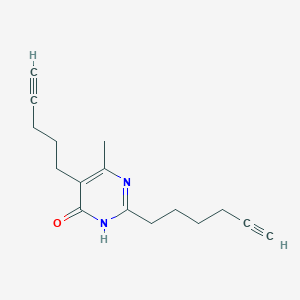
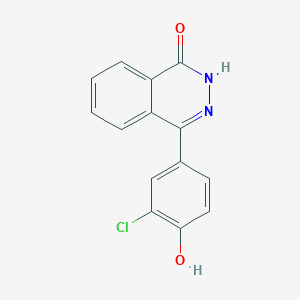


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
